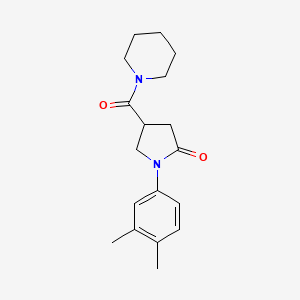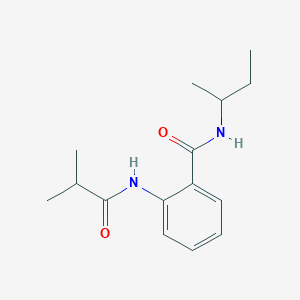![molecular formula C16H14ClFN2O2 B5431749 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5431749.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215 or Rocilinostat, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
HDAC6 is a member of the histone deacetylase family, which plays a critical role in the regulation of gene expression and protein function. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins, which can affect various cellular processes, including protein degradation, cytoskeleton organization, and autophagy. The inhibition of HDAC6 by this compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In neurodegenerative diseases, this compound has been shown to enhance autophagy, reduce oxidative stress, and improve cognitive function. In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage.
実験室実験の利点と制限
One advantage of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to investigate the potential combination therapy of this compound with other anticancer agents, such as proteasome inhibitors and immunomodulatory drugs. Another direction is to explore the potential therapeutic benefits of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of more potent and selective HDAC6 inhibitors may improve the therapeutic efficacy of this compound.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4-(acetylamino)benzoate in the presence of potassium carbonate and 18-crown-6 to yield this compound. The compound is then purified by column chromatography and recrystallization to obtain a white solid with a purity of over 99%.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)8-11-2-3-12(17)9-15(11)18/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSOOXJHDEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)

![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)

![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)
![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate](/img/structure/B5431727.png)
![3-[(2-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5431744.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)

![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)